molecular formula C21H19F3N2O4S B13743859 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide

Cat. No.: B13743859
M. Wt: 452.4 g/mol
InChI Key: RCEUSAITHHERAH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl, methoxy, pyridinyl, phenoxy, and ethanesulfonamide groups, making it a versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridinyl intermediate: This involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with appropriate reagents to form the pyridinyl intermediate.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the ethanesulfonamide group: This step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Shares the trifluoromethyl group but differs in other functional groups.

    2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a similar pyridinyl group but has different substituents.

Uniqueness

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide is unique due to its combination of trifluoromethyl, methoxy, pyridinyl, phenoxy, and ethanesulfonamide groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H19F3N2O4S

Molecular Weight

452.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(6-methoxypyridin-3-yl)methyl]-N-(4-phenoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C21H19F3N2O4S/c1-29-20-12-7-16(13-25-20)14-26(31(27,28)15-21(22,23)24)17-8-10-19(11-9-17)30-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3

InChI Key

RCEUSAITHHERAH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)CC(F)(F)F

Origin of Product

United States

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